1,2,3,5-tetrahydro-4,1-benzothiazepine
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Overview
Description
1,2,3,5-tetrahydro-4,1-benzothiazepine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its seven-membered ring structure. This compound is part of the benzothiazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-tetrahydro-4,1-benzothiazepine can be synthesized through various methods. One common approach involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-tetrahydro-4,1-benzothiazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
1,2,3,5-tetrahydro-4,1-benzothiazepine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,2,3,5-tetrahydro-4,1-benzothiazepine involves its interaction with specific molecular targets and pathways. For example, it may inhibit calcium influx into cardiac and vascular smooth muscle during depolarization, similar to the mechanism of action of diltiazem . This inhibition can lead to vasodilation and reduced blood pressure, making it useful in the treatment of cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,3,5-tetrahydro-4,1-benzothiazepine include other benzothiazepines such as:
- 1,2-benzothiazepine
- 1,3-benzothiazepine
- 1,4-benzothiazepine
- 1,5-benzothiazepine
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1125-94-6 |
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Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzothiazepine |
InChI |
InChI=1S/C9H11NS/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 |
InChI Key |
IYXJNKJVUJDDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC=CC=C2N1 |
Purity |
95 |
Origin of Product |
United States |
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